molecular formula C22H32N2O2 B12921314 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-oxododecyl)-2-phenyl- CAS No. 98213-02-6

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-oxododecyl)-2-phenyl-

Cat. No.: B12921314
CAS No.: 98213-02-6
M. Wt: 356.5 g/mol
InChI Key: GMJBEOPRYCSWBB-UHFFFAOYSA-N
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Description

The compound 3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-4-(1-oxododecyl)-2-phenyl- is a pyrazolone derivative characterized by a 1-oxododecyl (C12 ketone) substituent at position 4 and a phenyl group at position 2. Its structure combines a heterocyclic pyrazolone core with a long hydrophobic chain, which likely enhances lipophilicity and influences biological interactions.

Properties

CAS No.

98213-02-6

Molecular Formula

C22H32N2O2

Molecular Weight

356.5 g/mol

IUPAC Name

4-dodecanoyl-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C22H32N2O2/c1-3-4-5-6-7-8-9-10-14-17-20(25)21-18(2)23-24(22(21)26)19-15-12-11-13-16-19/h11-13,15-16,23H,3-10,14,17H2,1-2H3

InChI Key

GMJBEOPRYCSWBB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC(=O)C1=C(NN(C1=O)C2=CC=CC=C2)C

Origin of Product

United States

Biological Activity

3H-Pyrazol-3-one, specifically the compound 1,2-dihydro-5-methyl-4-(1-oxododecyl)-2-phenyl-, is a member of the pyrazolone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, drawing from various studies and research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C17_{17}H24_{24}N2_2O
  • Molecular Weight : 288.39 g/mol
  • IUPAC Name : 1,2-dihydro-5-methyl-4-(1-oxododecyl)-2-phenyl-3H-pyrazol-3-one

Synthesis

The synthesis of 3H-Pyrazol-3-one derivatives typically involves the condensation of hydrazine derivatives with carbonyl compounds. For instance, a common method includes reacting substituted benzaldehydes with ethyl acetoacetate in the presence of an acid catalyst to form pyrazolone derivatives. The specific synthesis pathway for the compound may involve additional steps to introduce the oxododecyl group.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of various pyrazolone derivatives. For example, a study on 5-methyl-2,4-dihydro-3H-pyrazol-3-one derivatives demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) indicated that modifications on the phenyl ring could enhance antimicrobial efficacy.

CompoundAntibacterial ActivityAntifungal Activity
IVPbGoodModerate
IVPcModerateGood
IVPdPoorPoor

Anti-inflammatory and Analgesic Effects

Another area of interest is the anti-inflammatory and analgesic properties associated with pyrazolone derivatives. Edaravone (5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one), a related compound, has been shown to exhibit neuroprotective effects in ischemic stroke models . This suggests that similar derivatives may also possess anti-inflammatory properties due to their ability to inhibit reactive oxygen species (ROS) and modulate inflammatory pathways.

Case Studies

  • Neuroprotective Effects : A study investigated the neuroprotective effects of edaravone in a rat model of cerebral ischemia. The results indicated a significant reduction in infarct size and improved neurological scores post-treatment .
  • Antimicrobial Efficacy : In another study focusing on synthesized pyrazolone compounds, several derivatives were screened for their antimicrobial activity against common pathogens. Compounds with bulky substituents on the phenyl ring exhibited enhanced activity compared to those with smaller groups .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazolone Derivatives

Substituent-Driven Variations

3H-Pyrazol-3-one, 1,2-dihydro-5-methyl-2-phenyl-4-(phenylazo) (CAS 4314-14-1)
  • Structure : Features a phenylazo (-N=N-Ph) group at position 4 instead of the 1-oxododecyl chain.
  • Molecular Formula : C₁₆H₁₄N₄O (M = 278.315 g/mol) .
  • Higher nitrogen content (4 N atoms vs. 2 in the target compound) may affect solubility and reactivity.
3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl- (CAS 89-25-8)
  • Structure : Lacks the 4-(1-oxododecyl) substituent, with only methyl and phenyl groups.
  • Physical Properties : Boiling point = 560.20 K at 35.30 kPa .
  • Comparison :
    • The absence of the long alkyl chain reduces molecular weight (simpler structure: C₁₁H₁₂N₂O) and likely lowers boiling points compared to the target compound.
    • Enhanced hydrophilicity due to shorter substituents.
Phenazone Derivatives (e.g., 1,5-Dimethyl-2-phenyl-3H-pyrazol-3-one)
  • Structure : Methyl groups at positions 1 and 5, phenyl at position 2 .
  • Applications : Pharmaceuticals (analgesic/anti-inflammatory) .
  • Contrast :
    • The target compound’s 1-oxododecyl group may shift applications toward antimicrobial or surfactant uses due to increased lipid membrane interaction.
3H-Pyrazol-3-one Hybrids in Multitarget Drugs
  • Example: Hybrids with 2-phenoxy-N-phenylacetamide scaffolds incorporate pyrazolone moieties for enhanced bioactivity .
  • Synthesis : Achieved via multicomponent reactions involving active methylene reagents .
  • Relevance : The target compound’s 4-(1-oxododecyl) group could be tailored for drug delivery or sustained release in hybrid systems.

Comparative Data Table

Compound Name Molecular Formula Substituents (Position 4) Key Properties/Applications Source
Target Compound C₂₂H₃₂N₂O₂* 1-Oxododecyl (C12 ketone) High lipophilicity; potential surfactants/antimicrobials -
4-(Phenylazo) Analog (CAS 4314-14-1) C₁₆H₁₄N₄O Phenylazo Photochemical activity; dye applications
5-Methyl-2-phenyl-3H-pyrazol-3-one (CAS 89-25-8) C₁₁H₁₂N₂O None T₆ᵦ = 560.20 K; pharmaceutical intermediate
Phenazone (1,5-Dimethyl-2-phenyl derivative) C₁₁H₁₂N₂O Methyl (1,5) Analgesic/anti-inflammatory

*Estimated based on structural analogy.

Research Findings and Implications

  • Synthetic Flexibility : Pyrazolone cores are amenable to diverse substitutions (e.g., azo, alkyl, aryl groups) via multicomponent reactions , suggesting feasible synthesis routes for the target compound.
  • Biological Activity : Long alkyl chains (e.g., 1-oxododecyl) may enhance antimicrobial efficacy by disrupting lipid bilayers, contrasting with simpler analogs like phenazone, which target cyclooxygenase .
  • Physical Properties : The 12-carbon ketone substituent likely increases molecular weight and boiling point relative to shorter-chain analogs, aligning with trends observed in CAS 89-25-8 .

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